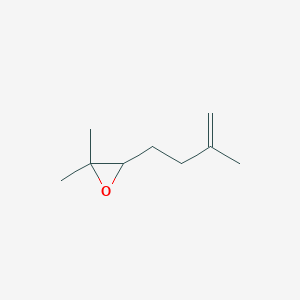![molecular formula C16H29NO B14511930 1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol CAS No. 62753-05-3](/img/structure/B14511930.png)
1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group, an oct-2-ynyl chain, and a cyclohexanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanone with 1-bromo-2-octyne, followed by the addition of dimethylamine. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond in the oct-2-ynyl chain can be reduced to a double or single bond.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often utilized.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-[1-(Dimethylamino)prop-2-yn-1-yl]cyclohexan-1-ol
- 1-[1-(Dimethylamino)but-2-yn-1-yl]cyclohexan-1-ol
- 1-[1-(Dimethylamino)pent-2-yn-1-yl]cyclohexan-1-ol
Uniqueness: 1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol stands out due to its longer alkynyl chain, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
62753-05-3 |
|---|---|
Formule moléculaire |
C16H29NO |
Poids moléculaire |
251.41 g/mol |
Nom IUPAC |
1-[1-(dimethylamino)oct-2-ynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H29NO/c1-4-5-6-7-9-12-15(17(2)3)16(18)13-10-8-11-14-16/h15,18H,4-8,10-11,13-14H2,1-3H3 |
Clé InChI |
DRTWXDMOSGVSOL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CC(C1(CCCCC1)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


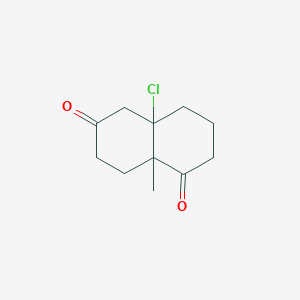
![1-(2-Methylpyridazino[1,6-b]indazol-9(4aH)-yl)ethan-1-one](/img/structure/B14511850.png)
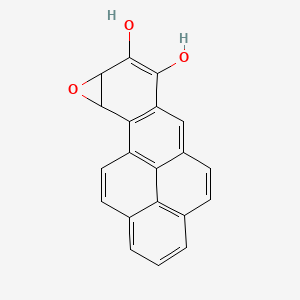
![Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]-](/img/structure/B14511862.png)
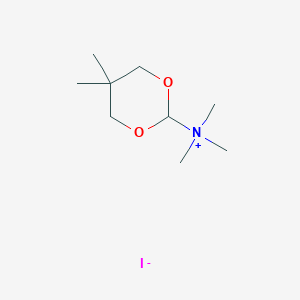
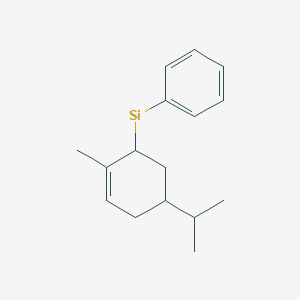
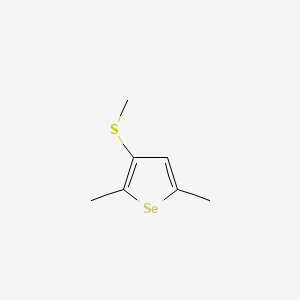

![1,3-Cyclohexanedione, 2-[1-(hydroxymethyl)-2-nitroethyl]-5,5-dimethyl-](/img/structure/B14511887.png)
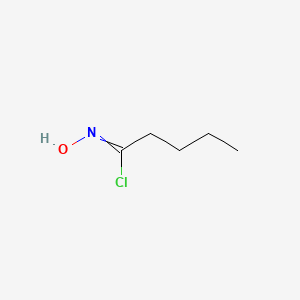
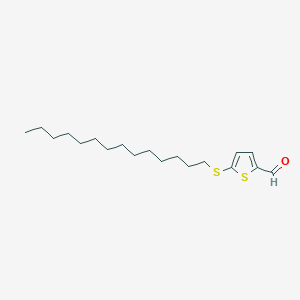

![1-[3-Methyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14511921.png)
